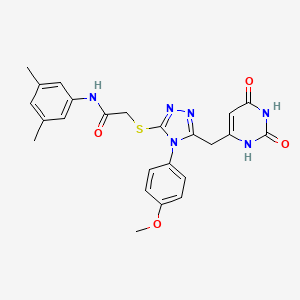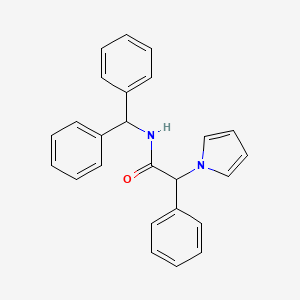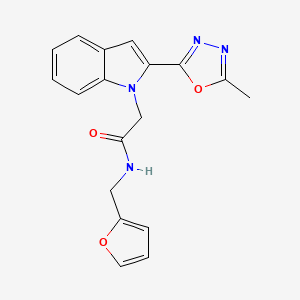![molecular formula C13H15N5O3S B2456775 3-Ethenylsulfonyl-N-[4-(1-methyltetrazol-5-yl)phenyl]propanamide CAS No. 2224513-42-0](/img/structure/B2456775.png)
3-Ethenylsulfonyl-N-[4-(1-methyltetrazol-5-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenylsulfonyl-N-[4-(1-methyltetrazol-5-yl)phenyl]propanamide, also known as MK-0677 or Ibutamoren, is a non-peptide agonist of the ghrelin receptor. Ghrelin is a hormone that regulates appetite, energy balance, and growth hormone secretion. Ibutamoren has been shown to increase growth hormone levels and improve body composition in clinical trials. In
Mechanism of Action
Ibutamoren binds to the ghrelin receptor and activates the signaling pathway that leads to the release of growth hormone. It also has been shown to increase insulin-like growth factor-1 (IGF-1) levels, which are important for growth and development.
Biochemical and Physiological Effects:
Ibutamoren has been shown to increase lean body mass and decrease fat mass in clinical trials. It also has been shown to improve bone density and muscle strength in older adults. Ibutamoren has been found to have a positive effect on wound healing and skin elasticity. Additionally, it has been shown to improve sleep quality and cognitive function.
Advantages and Limitations for Lab Experiments
Ibutamoren has several advantages for lab experiments, including its ability to increase growth hormone levels and its potential therapeutic uses. However, there are limitations to its use in research, including the cost of the compound and the potential for off-target effects.
Future Directions
There are several future directions for research on Ibutamoren. One area of interest is its potential use in the treatment of muscle wasting and sarcopenia. Another area of interest is its potential use in improving bone density and reducing the risk of fractures in older adults. Additionally, there is interest in exploring the effects of Ibutamoren on cognitive function and sleep quality. Further research is needed to fully understand the potential benefits and risks of Ibutamoren.
Synthesis Methods
Ibutamoren can be synthesized using a multi-step process starting from 4-(1-methyltetrazol-5-yl)benzyl chloride and ethyl 2-(chlorosulfonyl)acetate. The final product is obtained through purification by column chromatography and recrystallization. The yield of the synthesis is typically around 50%.
Scientific Research Applications
Ibutamoren has been studied for its potential therapeutic uses in a variety of conditions, including growth hormone deficiency, osteoporosis, and muscle wasting. It has also been investigated for its effects on body composition and metabolism in healthy individuals and athletes.
properties
IUPAC Name |
3-ethenylsulfonyl-N-[4-(1-methyltetrazol-5-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3S/c1-3-22(20,21)9-8-12(19)14-11-6-4-10(5-7-11)13-15-16-17-18(13)2/h3-7H,1,8-9H2,2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEPQPVERTVKNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC=C(C=C2)NC(=O)CCS(=O)(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethenylsulfonyl-N-[4-(1-methyltetrazol-5-yl)phenyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8-dimethoxy-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2456692.png)
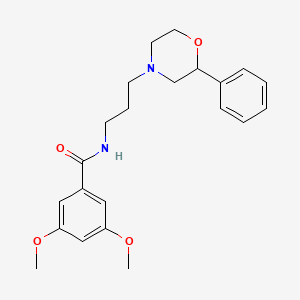
![3-methyl-6-(4-(thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2456696.png)

![5-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2456703.png)
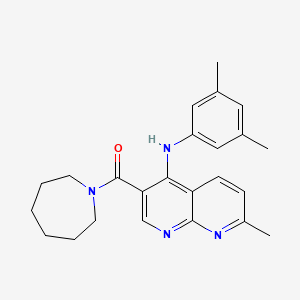
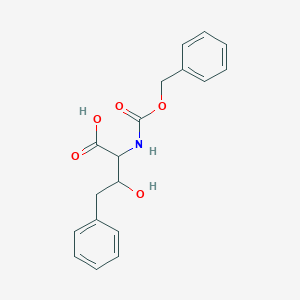
![3-(4-bromo-3-methylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2456707.png)
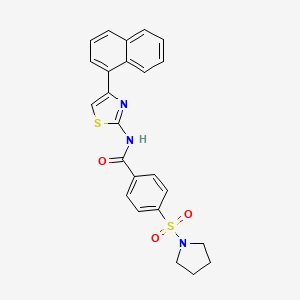
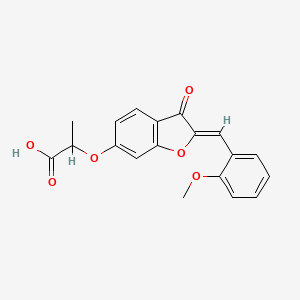
![N-(2-methoxyphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2456710.png)
